1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-
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Overview
Description
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic aromatic compound that features a benzimidazole core.
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- typically involves the condensation of o-phenylenediamine with aromatic aldehydes. The reaction is usually carried out under acidic or basic conditions, with common reagents including formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiparasitic agent.
Medicine: It is being investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), which are involved in inflammatory processes . Additionally, it can modulate the expression of cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Similar in structure but lacks the methoxyphenyl group.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, leading to different pharmacological properties.
N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine: A more complex derivative with additional functional groups.
The uniqueness of 1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
54161-63-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
DDNITXQZCRTCOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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